Cas no 1499773-02-2 (2,3-dichloro-4-hydroxybenzene-1-sulfonamide)

1499773-02-2 structure
Nome do Produto:2,3-dichloro-4-hydroxybenzene-1-sulfonamide
N.o CAS:1499773-02-2
MF:C6H5Cl2NO3S
MW:242.079798460007
MDL:MFCD24076305
CID:4602528
PubChem ID:70480325
2,3-dichloro-4-hydroxybenzene-1-sulfonamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,3-dichloro-4-hydroxybenzene-1-sulfonamide
-
- MDL: MFCD24076305
- Inchi: 1S/C6H5Cl2NO3S/c7-5-3(10)1-2-4(6(5)8)13(9,11)12/h1-2,10H,(H2,9,11,12)
- Chave InChI: OORXZCIRXHWOIV-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC=C(O)C(Cl)=C1Cl
2,3-dichloro-4-hydroxybenzene-1-sulfonamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM473424-500mg |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide |
1499773-02-2 | 95%+ | 500mg |
$1154 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490033-1g |
2,3-Dichloro-4-hydroxybenzenesulfonamide |
1499773-02-2 | 97% | 1g |
¥6629.0 | 2023-04-01 | |
Ambeed | A611599-1g |
2,3-Dichloro-4-hydroxybenzenesulfonamide |
1499773-02-2 | 97% | 1g |
$966.0 | 2024-08-03 | |
Enamine | EN300-280809-2.5g |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide |
1499773-02-2 | 95% | 2.5g |
$2660.0 | 2023-09-09 | |
Enamine | EN300-280809-1.0g |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide |
1499773-02-2 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-280809-10g |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide |
1499773-02-2 | 95% | 10g |
$5837.0 | 2023-09-09 | |
Enamine | EN300-280809-5g |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide |
1499773-02-2 | 95% | 5g |
$3935.0 | 2023-09-09 | |
A2B Chem LLC | AV97010-5g |
2,3-Dichloro-4-hydroxybenzenesulfonamide |
1499773-02-2 | 95% | 5g |
$4178.00 | 2024-04-20 | |
1PlusChem | 1P01B3UA-100mg |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide |
1499773-02-2 | 95% | 100mg |
$558.00 | 2025-03-19 | |
1PlusChem | 1P01B3UA-1g |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide |
1499773-02-2 | 95% | 1g |
$1543.00 | 2025-03-19 |
2,3-dichloro-4-hydroxybenzene-1-sulfonamide Literatura Relacionada
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
1499773-02-2 (2,3-dichloro-4-hydroxybenzene-1-sulfonamide) Produtos relacionados
- 113136-37-1(α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate)
- 2680844-50-0(methyl 3-{(benzyloxy)carbonylamino}-5-bromopyridine-2-carboxylate)
- 60368-00-5(Benzaldehyde, 2,4,5-trimethyl-, oxime)
- 2138540-32-4(2-{(benzyloxy)carbonylamino}-3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-methylpropanoic acid)
- 2228620-91-3(2-azido-2-(quinolin-4-yl)ethan-1-ol)
- 10259-14-0(2,6-Litidine-d6)
- 147723-08-8(2-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)-4H-chromen-4-one)
- 2418676-55-6(Methyl 5-iodo-2-methyl-3-(piperazin-1-yl)benzoate)
- 1804872-85-2(2,4-Bis(trifluoromethyl)-3-bromobenzaldehyde)
- 300717-72-0(6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1499773-02-2)2,3-dichloro-4-hydroxybenzene-1-sulfonamide

Pureza:99%
Quantidade:1g
Preço ($):869.0